5-acetamido-3,5,9-trideoxy-9-amino-D-glycero-D-galacto-2-nonulosonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-9-amino-9-deoxyneuraminic Acid is a derivative of neuraminic acid, a key component in the structure of sialic acids. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition, signaling, and adhesion processes. N-Acetyl-9-amino-9-deoxyneuraminic Acid is particularly significant due to its unique structure, which includes an amino group at the ninth position, making it a valuable compound in biochemical and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-9-amino-9-deoxyneuraminic Acid typically involves the modification of neuraminic acid derivativesThis can be achieved through a series of chemical reactions involving reagents such as acetic anhydride and ammonia under controlled conditions .
Industrial Production Methods
Industrial production of N-Acetyl-9-amino-9-deoxyneuraminic Acid often employs biotechnological approaches, including the use of engineered microbial strains capable of producing the compound through fermentation processes. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-9-amino-9-deoxyneuraminic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group at the ninth position can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products
Scientific Research Applications
N-Acetyl-9-amino-9-deoxyneuraminic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex glycoconjugates and as a substrate in enzymatic studies.
Biology: The compound is employed in the study of cell surface interactions and signaling pathways involving sialic acids.
Medicine: It has potential therapeutic applications, including the development of antiviral agents targeting neuraminidase enzymes.
Industry: N-Acetyl-9-amino-9-deoxyneuraminic Acid is used in the production of diagnostic reagents and as a component in various biotechnological processes
Mechanism of Action
The mechanism of action of N-Acetyl-9-amino-9-deoxyneuraminic Acid involves its interaction with specific molecular targets, such as neuraminidase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, thereby preventing the cleavage of sialic acids from glycoproteins and glycolipids. This inhibition can disrupt viral replication and other biological processes dependent on neuraminidase activity .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid: Lacks the amino group at the ninth position, making it less reactive in certain chemical reactions.
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid: Known for its inhibitory effects on neuraminidase enzymes, similar to N-Acetyl-9-amino-9-deoxyneuraminic Acid.
Uniqueness
N-Acetyl-9-amino-9-deoxyneuraminic Acid is unique due to the presence of the amino group at the ninth position, which enhances its reactivity and potential for modification. This structural feature makes it a valuable tool in the synthesis of novel glycoconjugates and in the development of therapeutic agents .
Properties
Molecular Formula |
C11H20N2O8 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
(4S,5R,6R,7R,8R)-5-acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3,12H2,1H3,(H,13,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1 |
InChI Key |
YOUCQAACRFVTEI-BOHATCBPSA-N |
Isomeric SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CN)O)O)O |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.